3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine
Overview
Description
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridazine ring substituted with a piperazine moiety, which is further functionalized with a 3-chlorobenzoyl group and a 4-fluorophenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization Reaction: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic feasibility of the process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridazine rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: Intramolecular cyclization reactions can be used to modify the structure of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sulfonium Salts: Used in the cyclization step.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong base used in the cyclization reaction.
PhSH (Thiophenol): Used for deprotection of the piperazine derivative.
Major Products Formed
The major products formed from these reactions include various substituted piperazine and pyridazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antitumor, and antimicrobial activities.
Pharmacology: It is used in the development of new drugs targeting specific biological pathways.
Biological Research: The compound is used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic compounds and as a building block in the development of new materials.
Mechanism of Action
The mechanism of action of 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine and piperazine derivatives, such as:
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Known for its anti-inflammatory activity.
4-[(3-(4-Cyclopropylcarbonyl)piperazin-1-yl)carbonyl]-4-fluorophenyl]methyl (2H)phthalazin-1-one (Olaparib): A poly ADP ribose polymerase (PARP) inhibitor used in cancer treatment.
Uniqueness
The uniqueness of 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 3-chlorobenzoyl and 4-fluorophenyl groups enhances its potential as a versatile compound for various applications in medicinal chemistry and pharmacology .
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN4O/c22-17-3-1-2-16(14-17)21(28)27-12-10-26(11-13-27)20-9-8-19(24-25-20)15-4-6-18(23)7-5-15/h1-9,14H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYNUCAPJXWREF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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